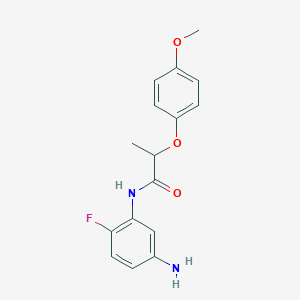

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide

Description

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-15-9-11(18)3-8-14(15)17/h3-10H,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDHRHPWFCIFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.

Ether Formation: The methoxyphenoxy group can be introduced through an etherification reaction.

Amidation: The final step involves the formation of the amide bond through a reaction between the amine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide serves as an intermediate in organic synthesis , facilitating the development of more complex molecules. Its unique fluorine substitution can enhance reactivity and stability, making it a valuable building block in medicinal chemistry.

Biology

In biological research, this compound may function as a probe or ligand in biochemical studies. Its ability to interact with specific molecular targets suggests potential applications in drug development. Notably, it has shown promise in inhibiting enzymes involved in inflammatory pathways and has been investigated for its anticancer properties.

In Vitro Studies

Research indicates that this compound can inhibit specific enzymes linked to inflammatory responses. For example, studies have demonstrated its capacity to reduce pro-inflammatory cytokine production in macrophages, suggesting its role in modulating immune responses .

Anticancer Activity

Significant inhibition of breast cancer cell proliferation has been observed at micromolar concentrations. The underlying mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating potential for oral bioavailability in therapeutic applications.

Case Studies and Experimental Data

| Study Focus | Findings |

|---|---|

| Inhibition of Enzymes | Demonstrated reduction of pro-inflammatory cytokines in macrophages. |

| Anticancer Activity | Significant inhibition of breast cancer cell lines; linked to apoptosis via mitochondrial pathways. |

| Pharmacokinetics | Favorable absorption characteristics suggesting potential for oral bioavailability. |

Specific Case Studies

- Inflammatory Response Modulation : In vitro assays have shown that the compound effectively reduces inflammation markers, indicating potential therapeutic applications for inflammatory diseases.

- Cancer Cell Proliferation : A study on breast cancer cell lines revealed that treatment with this compound leads to significant cell death, providing insights into its mechanism as an anticancer agent.

- Proteomic Analysis : Proteomic studies indicate that this compound alters protein expression levels associated with immune responses, further supporting its role in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights

Electron-Donating Groups (OCH₃, CH₃): The methoxy group in the para position (hypothetical target compound) likely enhances solubility and resonance stabilization compared to ortho-substituted analogs (e.g., ’s 2-methoxyphenoxy derivative) .

Biological and Industrial Relevance :

- Tetrazole-Containing Analogs (e.g., ): The tetrazole ring introduces hydrogen-bonding capabilities, often exploited in drug design for target binding .

- Discontinued Products (e.g., ): Market discontinuation may reflect challenges in synthesis, stability, or efficacy during preclinical testing .

Safety and Handling :

- Methyl-substituted analogs () carry irritant classifications, whereas chlorine-substituted derivatives () may require stringent handling due to halogenated byproducts .

Biological Activity

N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, also known by its CAS number 1020056-70-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : C₁₆H₁₇FN₂O₃

- Molecular Weight : 304.32 g/mol

- Functional Groups : An amino group, a fluorine atom, and a methoxyphenoxy group attached to a propanamide backbone.

This compound is classified under amides and exhibits properties that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration and Reduction : Starting from a fluorobenzene derivative, nitration introduces the amino group, followed by reduction.

- Ether Formation : The methoxyphenoxy group is introduced through an etherification reaction.

- Amidation : The final step involves forming the amide bond through a reaction with a suitable carboxylic acid derivative.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially influencing cellular processes such as inflammation and cancer cell proliferation.

Biological Activity

Research indicates that this compound may possess several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it could inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

- Anticancer Potential : Its ability to interact with cellular pathways may offer therapeutic benefits in oncology, particularly in targeting cancer cell growth and survival mechanisms.

- Enzyme Interactions : The compound may serve as a probe or ligand in biochemical assays, aiding in the study of enzyme interactions and activities .

Case Studies and Experimental Data

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages.

- Anticancer Activity : A study evaluated the compound's effect on breast cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Pharmacokinetics : Research on the pharmacokinetics of this compound indicates favorable absorption characteristics, suggesting potential for oral bioavailability in therapeutic applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇FN₂O₃ |

| Molecular Weight | 304.32 g/mol |

| CAS Number | 1020056-70-5 |

| Biological Activities | Anti-inflammatory, Anticancer |

| Mechanism of Action | Enzyme inhibition |

Q & A

Q. What are the recommended synthetic routes for N-(5-amino-2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide?

The synthesis typically involves coupling aromatic amines with activated carbonyl intermediates. For example, amide bond formation can be achieved using coupling reagents like HATU (1- -1H-1,2,3-triazolo pyridinium 3-oxid hexafluorophosphate) in chloroform, followed by oxidation or deprotection steps to introduce substituents such as methoxy or fluoro groups . Similar protocols for propanamide derivatives emphasize optimizing reaction temperatures (e.g., 0°C to room temperature) and purification via column chromatography .

Q. How can researchers ensure compound purity during synthesis?

Purification methods include silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from solvents like ethanol or ethyl acetate. Structural confirmation requires ¹H-NMR to verify substituent integration ratios and LC-MS to assess molecular weight and purity (>95%) . For intermediates, TLC (Rf values) and melting point analysis are critical to monitor reaction progress .

Q. What safety protocols are essential when handling this compound?

Standard precautions include wearing nitrile gloves, safety goggles, and lab coats. Avoid inhalation/ingestion; use fume hoods for weighing and reactions. In case of skin contact, wash immediately with water. Storage should be in airtight containers at 2–8°C, away from oxidizers . For toxic byproducts (e.g., chlorinated intermediates), implement additional containment measures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR analysis involves systematically modifying substituents (e.g., replacing methoxy with dichloro or nitro groups) and testing against target enzymes or pathogens. For example, derivatives with electron-withdrawing groups on the phenyl ring showed enhanced antibacterial activity in Bacillus subtilis (MIC = 1.95 µg/ml) . Computational tools like 3D pharmacophore modeling and QSAR can predict binding affinities and guide rational design .

Q. What techniques resolve contradictions in bioactivity data across different assays?

Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For instance, discrepancies in MIC values may arise from differences in bacterial strain permeability or assay conditions. Normalize data to positive controls (e.g., ciprofloxacin) and perform dose-response curves to confirm potency thresholds .

Q. How is X-ray crystallography applied to characterize this compound’s structure?

Single crystals are grown via slow evaporation (e.g., ethyl acetate/petroleum ether). Diffraction data collected at 296 K using MoKα radiation (λ = 0.71073 Å) resolve bond lengths and angles. Software like SHELX refines the structure, revealing intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the crystal lattice .

Q. What methodologies assess metabolic stability in preclinical studies?

Use liver microsomal assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Monitor metabolites via LC-MS/MS after incubating the compound with NADPH-regenerating systems. Compare stability to reference compounds to identify vulnerable sites (e.g., methoxy group demethylation) .

Q. How can molecular docking predict target engagement for this compound?

Dock the compound into target protein active sites (e.g., FABI enzyme for antibacterials) using AutoDock Vina. Score binding poses based on hydrogen bonds, hydrophobic contacts, and RMSD values. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Data Contradiction and Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.